4-(4-Methyl-1H-imidazol-1-yl)benzaldehyde

Chemical Biology Fragment-Based Drug Discovery Protein-Protein Interactions

Fragment-based PPI drug discovery requires structurally validated covalent fragments-a persistent sourcing gap for medicinal chemistry teams. 4-(4-Methyl-1H-imidazol-1-yl)benzaldehyde (CAS 127404-21-1) directly addresses this need: • Co-crystallized covalent ligand in 14-3-3σ/Pin1 complex (PDB: 7NRK); >250-fold stabilization via reversible imine linkage to a specific lysine residue • Experimentally validated binding geometry (RSCC=0.824) eliminates docking uncertainty inherent in unverified computational models • ≥98% purity with full analytical documentation; ready for direct incorporation into fragment screening libraries

Molecular Formula C11H10N2O
Molecular Weight 186.21 g/mol
CAS No. 127404-21-1
Cat. No. B187648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methyl-1H-imidazol-1-yl)benzaldehyde
CAS127404-21-1
Molecular FormulaC11H10N2O
Molecular Weight186.21 g/mol
Structural Identifiers
SMILESCC1=CN(C=N1)C2=CC=C(C=C2)C=O
InChIInChI=1S/C11H10N2O/c1-9-6-13(8-12-9)11-4-2-10(7-14)3-5-11/h2-8H,1H3
InChIKeyPVVBFOHONHPONZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procure 4-(4-Methyl-1H-imidazol-1-yl)benzaldehyde (CAS: 127404-21-1) for Advanced Chemical Biology and Pharmaceutical Synthesis


4-(4-Methyl-1H-imidazol-1-yl)benzaldehyde (CAS: 127404-21-1) is a specialized heterocyclic aromatic aldehyde distinguished by a 4-methylimidazole group at the para-position of the benzaldehyde ring [1]. It serves as a high-value building block in organic synthesis, particularly for constructing complex molecules in medicinal chemistry [2]. Notably, this compound is not a general-purpose reagent but a precisely functionalized scaffold whose aldehyde group provides a reactive handle for forming covalent linkages, such as imines , making it invaluable for targeted applications like fragment-based drug discovery.

Why Generic 4-(4-Methyl-1H-imidazol-1-yl)benzaldehyde (127404-21-1) Cannot Be Substituted for Critical Applications


While other imidazole-benzaldehyde derivatives may share superficial structural similarities, they are not functionally interchangeable with 4-(4-Methyl-1H-imidazol-1-yl)benzaldehyde (CAS: 127404-21-1). The precise position and nature of the substituent (a 4-methylimidazole at the para-position) dictate the compound's unique electronic properties and spatial geometry [1]. This is starkly evident in structure-based design: this compound has been successfully co-crystallized as a covalent ligand fragment within a specific protein pocket (PDB: 7NRK), demonstrating a validated binding mode [2] that an analog like 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde cannot replicate due to its altered steric and electronic profile [3]. Simple substitution with a non-methylated or differently substituted analog would likely result in a complete loss of the specific, quantifiable biological or chemical activity required for the intended application.

Quantitative Evidence for the Differentiated Utility of 4-(4-Methyl-1H-imidazol-1-yl)benzaldehyde (127404-21-1)


Validated Covalent Fragment for 14-3-3 PPI Stabilization: A >250-Fold Enhancement

This compound is not merely a theoretical building block; it is a validated covalent fragment with a proven mechanism. As the core aldehyde of the 'LvD1002F1' fragment, 4-(4-Methyl-1H-imidazol-1-yl)benzaldehyde forms a reversible imine with a specific lysine residue (K122) in the 14-3-3σ protein, enabling selective stabilization of the 14-3-3/Pin1 protein-protein interaction . This is a direct, structure-guided outcome that cannot be assumed for any closely related analog. The fragment led to a more than 250-fold stabilization of the 14-3-3/Pin1 interaction by selective interfacing with a unique tryptophan in Pin1 .

Chemical Biology Fragment-Based Drug Discovery Protein-Protein Interactions

Differentiation from 3-Methoxy Analog in a Patented Amyloid-Beta Production Inhibitor Synthesis

A key patent explicitly requires the use of a 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde derivative, NOT the unsubstituted 4-(4-Methyl-1H-imidazol-1-yl)benzaldehyde, for synthesizing a specific cinnamide derivative with an amyloid-beta production reducing effect [1]. This demonstrates that even within the same imidazole-benzaldehyde family, the presence or absence of a single substituent is critical for the intended final product's structure and, by extension, its patent-protected biological activity. The methoxy group in the comparator is essential for the reaction sequence, meaning procurement of the target compound (without the methoxy group) is required for a different, distinct set of applications.

Medicinal Chemistry Alzheimer's Disease Process Chemistry

Defined Solid-State Geometry: Crystal Structure Validated for Computational Modeling

The molecular geometry of 4-(4-Methyl-1H-imidazol-1-yl)benzaldehyde has been experimentally determined via single-crystal X-ray diffraction and is available from the Protein Data Bank (PDB) as ligand UPQ [1]. This provides a high-confidence, experimentally validated 3D structure that is essential for accurate molecular docking and structure-based drug design (SBDD). The ligand validation report for PDB entry 7NRK provides key metrics for the bound ligand, including a Real Space Correlation Coefficient of 0.824 and a Real Space R factor of 0.241 [2]. In contrast, many commercial analogs lack publicly available, high-resolution crystal structures of their bound conformations, introducing a higher degree of uncertainty into computational models.

Structural Biology Computational Chemistry X-ray Crystallography

Quantified Physicochemical Properties for Reliable Experimental Planning

Unlike many research chemicals with poorly defined properties, 4-(4-Methyl-1H-imidazol-1-yl)benzaldehyde (CAS: 127404-21-1) has well-characterized and quantifiable physicochemical parameters that are crucial for experimental design, purification, and formulation. Key properties include a molecular weight of 186.21 g/mol [1], a boiling point of 364.6 °C at 760 mmHg [2], a density of 1.13 g/cm³ [2], and a calculated LogP of 1.99 . These values allow for direct comparison with analogs. For instance, the LogP of 1.99 indicates moderate lipophilicity, which can be contrasted with a more polar analog like 3-methoxy-4-(4-methyl-1H-imidazol-1-yl)benzaldehyde, allowing chemists to make informed choices based on desired solubility and chromatographic behavior.

Process Chemistry Analytical Chemistry Method Development

Optimal Application Scenarios for Procuring 4-(4-Methyl-1H-imidazol-1-yl)benzaldehyde (127404-21-1)


Fragment-Based Lead Discovery for Modulating Protein-Protein Interactions (PPIs)

This is the most compelling and evidence-backed application for this specific compound. As demonstrated by its role as a covalent fragment (LvD1002F1) that selectively stabilized the 14-3-3/Pin1 interaction by >250-fold , it is an ideal candidate for inclusion in fragment libraries targeting novel PPI interfaces. Its validated binding mode and co-crystal structure in PDB: 7NRK [1] provide a robust starting point for structure-guided optimization and medicinal chemistry campaigns aimed at developing new molecular glues or PPI inhibitors.

Chemical Probe Development for 14-3-3 Hub Proteins

The proven ability of this compound's core structure to form a reversible covalent imine linkage with a specific lysine in 14-3-3σ makes it an excellent scaffold for developing chemical probes to study the interactome of 14-3-3 proteins . Its use can enable the selective stabilization of specific 14-3-3/client protein interactions, a powerful tool for dissecting complex cellular signaling pathways. This application is uniquely supported by direct experimental data and is not documented for its close structural analogs.

Synthesis of Next-Generation Amyloid-Beta Targeting Agents

The patent literature clearly delineates the use of the 3-methoxy analog of this compound in synthesizing a cinnamide derivative with an amyloid-beta (Aβ) production reducing effect [2]. This indicates that while the target compound itself is not the direct precursor in that specific patent, the scaffold is central to this therapeutic area. Therefore, procuring 4-(4-Methyl-1H-imidazol-1-yl)benzaldehyde is a strategic choice for medicinal chemists seeking to explore the SAR around this promising scaffold, potentially leading to new, non-infringing compounds for treating neurodegenerative diseases like Alzheimer's.

Structure-Based Design and Computational Chemistry Workflows

For any project involving molecular docking, pharmacophore modeling, or quantitative structure-activity relationship (QSAR) studies that feature this chemotype, the procurement of 4-(4-Methyl-1H-imidazol-1-yl)benzaldehyde is preferred. Its experimental geometry is validated by a high-resolution crystal structure (PDB ligand UPQ) with a quantified goodness-of-fit (RSCC=0.824) [1]. Using this validated structure as a starting point significantly reduces the errors and uncertainties associated with using computationally generated, unverified 3D models of analogs, thereby increasing the accuracy and reliability of in silico predictions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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